![molecular formula C27H29N3O4S B2571110 N-[2-(4-methoxyanilino)phenyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide CAS No. 1090984-56-7](/img/structure/B2571110.png)
N-[2-(4-methoxyanilino)phenyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide
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Description
N-[2-(4-methoxyanilino)phenyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide is a useful research compound. Its molecular formula is C27H29N3O4S and its molecular weight is 491.61. The purity is usually 95%.
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Biological Activity
N-[2-(4-methoxyanilino)phenyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide, a compound with the molecular formula C27H29N3O4S and a molecular weight of 491.61 g/mol, has garnered attention for its diverse biological activities. This article explores its potential applications in cancer therapy, anti-inflammatory responses, neuroprotection, cardiovascular health, and its role in drug delivery systems.
1. Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Studies suggest it may inhibit tumor growth by interfering with cell cycle processes or inducing apoptosis in cancer cells. The following table summarizes findings from various studies:
2. Anti-inflammatory Activity
The compound has demonstrated anti-inflammatory properties, making it a candidate for treating autoimmune diseases and chronic inflammatory conditions. Its mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of immune responses. Preliminary studies have shown its potential in reducing inflammation markers in animal models.
3. Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective effects, particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound appears to protect neuronal cells from oxidative stress and apoptosis, although further investigation is needed to fully elucidate these mechanisms.
4. Cardiovascular Applications
Initial studies indicate that this compound may have implications for cardiovascular health. It has been associated with potential benefits in conditions such as hypertension and atherosclerosis. The exact mechanisms are still under investigation but may involve modulation of vascular tone and reduction of oxidative stress.
5. Drug Delivery Systems
The unique structural characteristics of this compound make it a valuable candidate in drug delivery systems. Its solubility and stability profile suggest potential applications in targeted therapies and sustained-release formulations, enhancing the efficacy and bioavailability of therapeutic agents.
Case Studies and Research Findings
Several case studies highlight the biological activity of this compound:
- Case Study 1 : A study involving MCF-7 breast cancer cells demonstrated that treatment with varying concentrations of the compound led to a dose-dependent increase in apoptosis markers.
- Case Study 2 : In a model of acute inflammation, administration of the compound reduced edema significantly compared to control groups, indicating its anti-inflammatory potential.
Properties
IUPAC Name |
N-[2-(4-methoxyanilino)phenyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O4S/c1-34-24-13-11-23(12-14-24)28-25-9-5-6-10-26(25)29-27(31)22-15-18-30(19-16-22)35(32,33)20-17-21-7-3-2-4-8-21/h2-14,17,20,22,28H,15-16,18-19H2,1H3,(H,29,31)/b20-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KECSEJNIGWNFQS-LVZFUZTISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC=CC=C2NC(=O)C3CCN(CC3)S(=O)(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC2=CC=CC=C2NC(=O)C3CCN(CC3)S(=O)(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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